molecular formula C12H11N3O4S B11603719 {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11603719
M. Wt: 293.30 g/mol
InChI Key: PFMCDFGTSNAOGO-AWNIVKPZSA-N
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Description

{(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a hydrazone linkage, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into a hydrazine derivative.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential to inhibit specific enzymes and pathways involved in disease processes. Its hydrazone linkage and thiazolidinone ring are key features that contribute to its biological activity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the thiazolidinone ring can interact with protein surfaces, disrupting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Hydrazones: Compounds with hydrazone linkages are widely studied for their antimicrobial and anticancer activities.

    Carboxylic Acids: Similar to {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, carboxylic acids are versatile in chemical synthesis and biological applications.

Uniqueness

What sets this compound apart is its combination of a thiazolidinone ring, hydrazone linkage, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H11N3O4S/c16-8-4-2-1-3-7(8)6-13-15-12-14-11(19)9(20-12)5-10(17)18/h1-4,6,9,16H,5H2,(H,17,18)(H,14,15,19)/b13-6+

InChI Key

PFMCDFGTSNAOGO-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)O

Origin of Product

United States

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